molecular formula C7H13NO2 B1165681 agent 741 CAS No. 101962-77-0

agent 741

Cat. No.: B1165681
CAS No.: 101962-77-0
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Description

Overview of Alkylphenoxy Polyethoxy Ethanol (10) and its Chemical Classification

Alkylphenoxy Polyethoxy Ethanol (10) is chemically classified as an alkylphenol ethoxylate (APE) wikipedia.org. Its structure consists of a hydrophobic alkylphenol group (an alkyl chain attached to a phenol (B47542) ring) and a hydrophilic chain composed of repeating ethylene (B1197577) oxide (EO) units wikipedia.org. The "(10)" in its name indicates that the polyethoxy chain has an average of 10 ethylene oxide units. This polyether chain is formed by the polycondensation of ethylene oxide ripublication.comfirp-ula.org. The length of this polyethoxy chain significantly influences the surfactant's properties, particularly its water solubility and its hydrophilic-lipophilic balance (HLB) sdlookchem.comnouryon.com.

The general structure can be represented as R-C₆H₄-O-(CH₂CH₂O)₁₀H, where R is typically an alkyl chain. This structure provides the molecule with its amphiphilic character, with the alkylphenoxy portion being hydrophobic and the polyethoxy chain being hydrophilic. Nonionic surfactants like Alkylphenoxy Polyethoxy Ethanol (10) function through hydrogen bonding and Van der Waals forces, which contributes to their stability across a wide range of pH levels and temperatures sdlookchem.com.

Significance of Nonionic Surfactants in Academic Research and Industrial Applications

Nonionic surfactants are of considerable significance in both academic research and diverse industrial applications due to their versatility, mildness, and effectiveness sdlookchem.commarketresearchintellect.com. Their lack of charge makes them compatible with a broad array of substances, including other surfactants (anionic, cationic, and zwitterionic) and various electrolytes sdlookchem.combiolinscientific.com.

In industrial settings, nonionic surfactants are essential components in numerous formulations. They are widely used in cleaning agents and detergents for their ability to efficiently remove dirt and stains, as well as their low foaming properties and effectiveness against grease and oils sdlookchem.combiolinscientific.commarketresearchintellect.com. Their stability across different pH levels makes them valuable in applications where environmental conditions vary sdlookchem.commarketresearchintellect.com.

Beyond cleaning, nonionic surfactants find applications in cosmetics and personal care products for emulsification and gentle cleansing sdlookchem.com. In agriculture, they are utilized to enhance the performance of pesticides, herbicides, and fertilizers by improving spreading and absorption on plant surfaces sdlookchem.commarketresearchintellect.com. Other industrial uses include applications in pharmaceuticals, food processing, pulp and paper manufacturing, and oil recovery ripublication.comfirp-ula.orgmarketresearchintellect.com.

In academic research, nonionic surfactants are crucial tools for studying interfacial phenomena, creating emulsions and dispersions, and as components in various experimental systems. Their well-defined structures and tunable properties, influenced by the length of the ethoxy chain and the nature of the hydrophobic group, allow researchers to investigate fundamental principles of colloid and surface science.

Historical Development and Evolution of Polyethoxylate Surfactant Chemistry

The history of surfactants traces back to natural sources like soaps derived from fats and ashes firp-ula.org. The 19th century saw the advent of large-scale commercial production of surfactants, initially still based on natural materials . The need for surfactants beyond simple soaps grew with the introduction of synthetic textiles in the 1950s .

The development of synthetic surfactants led to various classes, including anionic surfactants which were among the first to be widely produced . However, early synthetic surfactants with branched hydrocarbon chains posed biodegradability issues .

The process of ethoxylation, the addition of ethylene oxide to a substrate, was developed in the 1930s wikipedia.org. This chemical reaction became fundamental to the creation of polyethoxylate surfactants, a major type of nonionic surfactant ripublication.comfirp-ula.orgwikipedia.org. Industrial ethoxylation primarily involves the reaction of alcohols and phenols with ethylene oxide to produce alcohol ethoxylates and alkylphenol ethoxylates, respectively wikipedia.org. This development allowed for the creation of surfactants with tailored hydrophilic properties by controlling the number of ethylene oxide units added ripublication.comwikipedia.org.

The 1970s marked a significant increase in the use of surfactants for both domestic and industrial purposes, with nonionic surfactants gaining prominence due to their tolerance to water hardness firp-ula.org. While historically derived from synthetic sources, there has been a growing interest in increasing the bio-based content of ethoxylates by using natural, vegetable-based hydrophobes nouryon.com. Today, nonionic surfactants, largely comprising polyethoxylated types, account for a significant portion of the global surfactant production firp-ula.org.

Data on global surfactant production highlights the scale of this industry:

YearApproximate World Production (Million Tons)
197018
199025
200040

Based on data from Source firp-ula.org.

The evolution of polyethoxylate surfactant chemistry has been driven by the need for versatile, effective, and increasingly environmentally friendly compounds for a wide range of applications.

Properties

CAS No.

101962-77-0

Molecular Formula

C7H13NO2

Synonyms

agent 741

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Alkylphenoxy Polyethoxy Ethanol 10

General Synthetic Pathways for Alkylphenoxy Polyethoxy Ethanols

The general synthesis of alkylphenoxy polyethoxy ethanols is typically carried out as a batch process. rivm.nlgoogle.com It involves reacting alkylphenols with alkene oxides, specifically ethylene (B1197577) oxide, under catalysis. rivm.nlgoogle.com Common catalysts include alkali hydroxides, basic ion exchangers, or sodium methylate. rivm.nl The reaction is usually conducted at elevated temperatures, often between 140-180°C, and under pressure. rivm.nl Anhydrous systems are preferred to avoid the polymerization of ethylene oxide. google.com

The ethoxylation process results in a mixture of compounds with varying numbers of ethoxy units, known as oligomers. rivm.nl The distribution of these oligomers typically follows a Poisson distribution. google.com The average number of ethoxy units is controlled by the molar ratio of ethylene oxide to the alkylphenol used in the reaction.

Specific Chemical Synthesis of Alkylphenoxy Polyethoxy Ethanol (10): Exploration of Reaction Conditions and Yield Optimization.

The specific synthesis of Alkylphenoxy Polyethoxy Ethanol with an average of 10 ethoxy units, such as Nonoxynol-10 or Octoxynol-10, involves reacting the appropriate alkylphenol (e.g., nonylphenol or p-(1,1,3,3-tetramethylbutyl)phenol) with approximately 10 molar equivalents of ethylene oxide. atamanchemicals.comwikipedia.org

Reaction conditions are carefully controlled to achieve the desired degree of ethoxylation and optimize the yield of the target oligomer distribution. Factors influencing the reaction include temperature, pressure, catalyst concentration, and the rate of ethylene oxide addition. rivm.nlgoogle.comwur.nl

Base-catalyzed processes are well-established but can have constraints such as relatively long cycle times and the need for high ethylene oxide concentrations. google.com The initial step of base-catalyzed alkoxylation, particularly for p-alkylphenols, is significantly faster than subsequent steps. google.com

Alternative catalytic systems, such as double metal cyanide (DMC) catalysts, have been explored to improve productivity and potentially influence the oligomer distribution. google.com Using DMC catalysts in amounts ranging from 5 ppm to 1,000 ppm, preferably 20 ppm to 100 ppm based on the final ethoxylate weight, can substantially improve the cycle time for surfactant production. google.com

Yield optimization in ethoxylation processes often focuses on maximizing the proportion of the desired ethoxy chain length (in this case, an average of 10) while minimizing the formation of very short or very long chain oligomers and unreacted starting material. This can be influenced by the choice and concentration of catalyst, reaction temperature, and the method of ethylene oxide addition.

Exploration of Analogues and Structure-Activity Relationship (SAR) in Alkylphenoxy Polyethoxy Ethanol (10) Series through Chemical Modification.

The properties and activities of alkylphenoxy polyethoxy ethanols are influenced by both the structure of the alkyl group and the length of the polyoxyethylene chain. google.comwindows.netgoogle.comcleaninginstitute.org Exploration of analogues involves varying these structural elements and studying the resulting changes in properties, which is the basis of Structure-Activity Relationship (SAR) studies.

Chemical modifications of alkylphenoxy polyethoxy ethanols can include reactions involving the terminal hydroxyl group of the polyoxyethylene chain or alterations to the alkylphenol moiety. The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters. Oxidation reactions can lead to the formation of carboxylic acids or other oxidized derivatives. The ethoxylated alkylphenols can also be reacted with sulfuric acid or sulfur trioxide to form sulfates and sulfonates, which are anionic surfactants. google.com

SAR studies in this series examine how changes in the alkyl chain length, branching, and the average number of ethoxy units affect properties such as surface activity, emulsification power, solubility, and interactions with other molecules. For example, the length of the ethoxylate chain influences water solubility and the hydrophilic-lipophilic balance (HLB) of the surfactant. windows.netgoogle.com

Quantitative structure-activity relationship (QSAR) models can be employed to predict properties or activities based on molecular descriptors like the log 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant. nih.gov Molecular dynamics simulations can also be used to model interactions, for instance, with lipid bilayers.

Purification and Isolation Techniques for Synthetic Alkylphenoxy Polyethoxy Ethanol (10) Products.

Synthetic alkylphenoxy polyethoxy ethanols, being mixtures of homologues with varying ethoxy chain lengths, require purification and isolation techniques to remove unreacted starting materials, by-products, and to potentially separate fractions with narrower ethoxy distribution.

Various chromatographic techniques are employed for the analysis and purification of nonionic surfactants like alkylphenoxy polyethoxy ethanols. These include liquid chromatography (LC), such as high-performance liquid chromatography (HPLC), which can be equipped with detectors like UV absorbance detectors. cleaninginstitute.orgchromatographyonline.com Gel permeation chromatography has also been found useful in removing non-lipase proteins and pigment materials from products containing alkylphenoxy polyethoxy ethanol. coresta.org

Isolation from complex matrices, such as wastewater, can involve steps like chromatography on adsorbent resins (e.g., XAD-2), sublation (or extraction), ion-exchange, and alumina (B75360) column chromatography. cleaninginstitute.org Techniques may involve extraction with organic solvents like ethyl acetate (B1210297), followed by evaporation to dryness. cleaninginstitute.org

For analytical purposes or specialized applications requiring a narrower range of ethoxy homologues, more advanced chromatographic methods like comprehensive two-dimensional liquid chromatography (2D-LC) using hydrophilic-interaction chromatography (HILIC) and reversed-phase LC can be utilized for detailed profiling and separation of oligomers. chromatographyonline.com Solid-phase extraction (SPE) cartridges can also be used for preconcentration and stabilization of non-ionic surfactants from water matrices. nih.gov

While complete separation of individual oligomers can be challenging and may not always be necessary depending on the intended application, these techniques allow for the removal of impurities and the characterization of the ethoxy distribution of the synthetic product.

Data Tables

While specific quantitative data tables for the synthesis and purification of Alkylphenoxy Polyethoxy Ethanol (10) with detailed yields for individual oligomers across various conditions were not extensively available in the search results, the following illustrates the type of data that would be relevant in this context, based on the general information found:

Table 1: Representative Alkylphenol Ethoxylation Conditions and Expected Outcome (Illustrative)

AlkylphenolEthylene Oxide Molar Ratio (approx.)CatalystTemperature (°C)Pressure (bar)Expected Average Ethoxy UnitsExpected Product Form
Nonylphenol10KOH140-180Elevated10Mixture of Ethoxylates
Octylphenol (B599344)10Sodium Methylate140-180Elevated10Mixture of Ethoxylates
Nonylphenol10DMC Catalyst (ppm)140-180Elevated10Mixture of Ethoxylates

Note: This table is illustrative and based on general descriptions of alkylphenol ethoxylation. Specific yields and oligomer distributions would depend on precise reaction parameters.

Table 2: Examples of Purification Techniques for Alkylphenoxy Polyethoxy Ethanols

TechniquePurposeApplicable MatrixExamples/Notes
Liquid Chromatography (HPLC)Analysis, Separation of Oligomers/ImpuritiesAqueous, OrganicRequires suitable column and detector (e.g., UV, ELSD). cleaninginstitute.orgchromatographyonline.com
Gel Permeation ChromatographyRemoval of High Molecular Weight ImpuritiesVariousUseful for removing proteins and pigments. coresta.org
Solvent ExtractionIsolation from Complex MixturesAqueousOften used with ethyl acetate or other organic solvents. cleaninginstitute.orgpjoes.com
Adsorption ChromatographyIsolation and CleanupAqueousUsing resins like XAD-2 or alumina columns. cleaninginstitute.org
Two-Dimensional LC (HILIC-RP)Detailed Oligomer Profiling and SeparationAqueous, OrganicProvides high resolution for complex mixtures. chromatographyonline.com
Solid-Phase Extraction (SPE)Preconcentration and CleanupAqueousUseful for sample preparation from water matrices. nih.gov

Molecular and Cellular Mechanisms of Interaction of Alkylphenoxy Polyethoxy Ethanol 10

Physico-chemical Basis of Surfactant-Mediated Membrane Perturbation by Alkylphenoxy Polyethoxy Ethanol (10)

Surfactants like Alkylphenoxy Polyethoxy Ethanol (10) perturb biological membranes through a process that involves the insertion of surfactant monomers into the lipid bilayer pnas.orgthermofisher.com. The amphiphilic structure, possessing a hydrophobic tail and a hydrophilic head, allows the detergent molecules to penetrate the phospholipid bilayer, thereby disrupting the membrane's structural integrity labome.com. At low concentrations, surfactant monomers can partition into the membrane, leading to changes in membrane fluidity and the formation of transient pores pnas.orgsemanticscholar.orgrupress.org. As the concentration of the surfactant increases and reaches its critical micelle concentration (CMC), the membrane undergoes a more significant transition pnas.org. Beyond the CMC, surfactant molecules can solubilize the lipid bilayer, leading to the formation of mixed micelles composed of lipids and detergent molecules, as well as detergent-protein and lipid-detergent-protein micelles if membrane proteins are present thermofisher.com. This process effectively disrupts the membrane's barrier function and can lead to cell lysis labome.compnas.org. The cloud point, the temperature at which the detergent solution separates into two phases, is another important parameter influencing the behavior of these nonionic surfactants in solution and their interaction with membranes labome.com.

Investigation of Alkylphenoxy Polyethoxy Ethanol (10)'s Interaction with Defined Cellular Components

Studies investigating the interaction of Alkylphenoxy Polyethoxy Ethanol (10) with specific cellular components have provided insights into its biological effects.

Membrane Disruption and Permeabilization in Model Biological Systems

Research using model biological systems, such as liposomes or isolated cellular membranes, has demonstrated the ability of Alkylphenoxy Polyethoxy Ethanol (10) to induce membrane disruption and permeabilization. For instance, studies on chloroplast membranes treated with Triton X-100 (a related ethoxylate) showed that the surfactant adsorbed to the membranes, leading to swelling and the production of pores that allowed ions to pass freely semanticscholar.orgrupress.org. This permeabilization disrupted the membrane's ability to maintain a pH gradient, impacting functions like light-dependent hydrogen ion transport and photophosphorylation semanticscholar.orgrupress.org. The degree of membrane permeabilization is often concentration-dependent, with higher concentrations leading to irreversible damage and structural collapse pnas.org.

Impact on Protein Structure and Function: In Vitro Enzymatic and Conformational Studies

Alkylphenoxy Polyethoxy Ethanol (10), as a non-ionic detergent, is generally considered milder than ionic detergents like SDS and typically does not denature proteins by disrupting protein-protein interactions labome.comthermofisher.com. Its primary effect on proteins, particularly membrane proteins, is to associate with their hydrophobic regions, facilitating their solubilization while often preserving their native conformation and activity labome.comthermofisher.comthermofisher.com. However, the interaction can still influence protein function. At concentrations below the CMC, detergent monomers can bind to hydrophobic sites on proteins, potentially affecting their conformation or preventing aggregation thermofisher.comresearchgate.net. At higher concentrations, the formation of detergent-protein micelles is key to keeping membrane proteins soluble in an aqueous environment thermofisher.com. While generally non-denaturing, the specific impact on protein structure and function can vary depending on the protein and the detergent concentration labome.com. Some studies suggest that at very low concentrations, Triton X-100 can stabilize enzymes by preventing hydrophobic interactions that might lead to aggregation researchgate.net.

Effects on Cellular Motility and Viability in Non-Human, In Vitro Biological Models

In vitro studies using non-human biological models have shown that Alkylphenoxy Polyethoxy Ethanol (10) can affect cellular motility and viability. For example, research on the ciliate protozoan Tetrahymena pyriformis exposed to Triton X-100 demonstrated impairments in growth, motility, and phagocytosis, along with changes in cell morphology researchgate.net. Membrane integrity was also compromised, as revealed by viability tests researchgate.net. The effects on motility and viability are typically dose-dependent, with higher concentrations leading to increased toxicity and cell death pnas.orgresearchgate.net. Another study on fish spermatozoa showed that Triton X-100 inhibited sperm motility in a dose-dependent manner and could also lead to DNA fragmentation after longer exposure times pan.olsztyn.pl. The mechanism involves damage to the sperm cell membrane, causing increased permeability and loss of cell components mims.com.

Here is a representative table summarizing potential in vitro findings on cellular effects:

Biological ModelEndpoint MeasuredObserved Effect of Alkylphenoxy Polyethoxy Ethanol (10)Concentration RangeReference
Tetrahymena pyriformisGrowth RateImpairedVaried researchgate.net
Tetrahymena pyriformisMotilityImpairedVaried researchgate.net
Tetrahymena pyriformisMembrane IntegrityCompromisedVaried researchgate.net
Brown Trout SpermatozoaMotilityDecreased (dose-dependent)0.01 – 0.02% pan.olsztyn.pl
Common Carp SpermatozoaMotilityDecreased0.01 – 0.02% pan.olsztyn.pl
Brown Trout SpermatozoaDNA FragmentationIncreased (with longer exposure)Varied pan.olsztyn.pl
Human Spermatozoa (in vitro)Motility and ViabilityAll sperms immotile and damaged0.15 mg/ml ui.ac.id

Comparative Mechanistic Analysis: Alkylphenoxy Polyethoxy Ethanol (10) versus Other Ethoxylated Surfactants (e.g., Nonoxynol-9) in Defined In Vitro Systems

Alkylphenoxy Polyethoxy Ethanol (10) and Nonoxynol-9 are both nonionic ethoxylated surfactants with similar mechanisms of action primarily involving the disruption of cell membranes ijpsonline.commims.com. Nonoxynol-9 (N-9) is also a nonionic surfactant widely known for its spermicidal properties, which stem from its ability to solubilize the sperm membrane, leading to rapid immobilization and cell death mims.com. Like Alkylphenoxy Polyethoxy Ethanol (10), N-9's action is based on its amphiphilic structure interacting with the lipid components of the membrane mims.com.

A comparative study indicated that "agent 741" (Alkylphenoxy Polyethoxy Ethanol (10)) acts by disruption of the spermatozoan membrane structure, similar to N-9 ijpsonline.com. While both compounds exert their effects through membrane perturbation, differences in the length of the ethoxy chain or the structure of the alkyl group can influence their specific physical properties, such as critical micelle concentration and cloud point, as well as their interactions with different cell types and proteins labome.commdpi.comnih.gov. For instance, the length of the ethoxylate chain in nonylphenol ethoxylates has been shown to affect their adipogenic activity in cell models nih.gov. While the fundamental mechanism of membrane disruption is shared among many ethoxylated surfactants, subtle variations in their molecular structure can lead to differences in potency and potentially target specificity in defined in vitro systems. Comparative studies evaluating the precise concentration-dependent effects on membrane permeability, protein interaction profiles, and cellular endpoints in identical in vitro systems are crucial for fully delineating the nuances of their respective mechanisms.

Analytical and Biophysical Characterization of Alkylphenoxy Polyethoxy Ethanol 10

Chromatographic Techniques for Separation, Identification, and Purity Assessment of Alkylphenoxy Polyethoxy Ethanol (10)

Chromatographic methods are indispensable for resolving the complex mixtures that constitute Alkylphenoxy Polyethoxy Ethanol (10) due to variations in both the alkyl chain and the number of ethoxy units. These techniques enable the separation of individual components, facilitating purity assessment and identification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of surfactants, including alkylphenol ethoxylates researchgate.net. Method development for Alkylphenoxy Polyethoxy Ethanol (10) typically involves selecting an appropriate stationary phase and mobile phase to achieve optimal separation of the various oligomers and any potential impurities. Reversed-phase HPLC, utilizing C8 or C18 columns, is commonly employed due to the hydrophobic nature of the alkylphenoxy group nih.govresearchgate.net.

The mobile phase composition, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol, is carefully optimized, sometimes with the addition of modifiers, to control retention and selectivity nih.govdergipark.org.tr. Detection is frequently achieved using UV-Vis spectroscopy, leveraging the absorbance of the aromatic ring in the alkylphenoxy moiety, typically around 254-280 nm nih.govdergipark.org.trmsu.edu. Method validation, following guidelines such as those from the International Conference on Harmonisation (ICH), is crucial to ensure the method's accuracy, precision, specificity, and linearity over a defined range of concentrations nih.govejgm.co.uk.

A typical reversed-phase HPLC method might involve an isocratic or gradient elution program. Isocratic elution uses a constant mobile phase composition, suitable for simpler mixtures or specific oligomer analysis nih.gov. Gradient elution, where the mobile phase composition changes over time, is more effective for separating the range of ethoxy homologues present in Alkylphenoxy Polyethoxy Ethanol (10), which vary in polarity.

ParameterTypical Range/Description
Stationary PhaseC8 or C18 reversed-phase column
Mobile PhaseWater/Acetonitrile or Water/Methanol
Elution ModeIsocratic or Gradient
DetectionUV-Vis (254-280 nm)
Flow Rate0.5 - 1.5 mL/min
Injection Volume5 - 20 µL

Table 1: Typical HPLC Parameters for Alkylphenoxy Polyethoxy Ethanol (10) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile components within Alkylphenoxy Polyethoxy Ethanol (10), as well as for profiling impurities and degradation products researchgate.netmdpi.comscispace.com. While the higher molecular weight ethoxy oligomers may require derivatization to increase volatility, GC-MS is particularly useful for analyzing the alkylphenol base and lower ethoxy number species.

GC separates components based on their boiling points and interaction with the stationary phase, typically a capillary column mdpi.com. The separated components then enter the mass spectrometer, where they are ionized and fragmented. Electron ionization (EI) is a common ionization method that produces characteristic fragmentation patterns, which serve as fingerprints for identifying compounds by comparison with spectral databases mdpi.com.

GC-MS is invaluable for structural elucidation, particularly in identifying the branching and structure of the alkyl chain in the alkylphenol moiety nih.gov. By analyzing the fragmentation patterns, information about the molecular weight and structural features of individual components can be obtained. This is also crucial for impurity profiling, allowing for the detection and identification of unreacted alkylphenols, shorter-chain ethoxylates, or other process-related impurities. Pyrolysis-GC-MS is an alternative approach that can break down the surfactant into characteristic fragments for identification researchgate.net.

ParameterTypical Range/Description
Stationary PhaseCapillary column (e.g., non-polar)
Carrier GasHelium
Injection ModeSplit or Splitless
Ionization ModeElectron Ionization (EI)
Mass AnalyzerQuadrupole, Ion Trap, or Time-of-Flight
Temperature ProgramOptimized for component separation

Table 2: Typical GC-MS Parameters for Alkylphenoxy Polyethoxy Ethanol (10) Analysis

Spectroscopic Approaches for Structural Confirmation and Quantitative Analysis of Alkylphenoxy Polyethoxy Ethanol (10)

Spectroscopic methods provide complementary information to chromatography, allowing for confirmation of structural features and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is a definitive technique for determining the molecular structure of organic compounds like Alkylphenoxy Polyethoxy Ethanol (10) nih.govmagritek.comresearchgate.netcolab.ws. NMR provides detailed information about the different chemical environments of hydrogen and carbon atoms within the molecule.

1H NMR spectra show signals corresponding to the protons in the alkyl chain, the aromatic ring, and the ethoxy units, as well as the terminal hydroxyl group. The integration of these signals can provide information about the relative number of protons in each environment, which is useful for confirming the average number of ethoxy units in the polyethoxy chain.

13C NMR spectroscopy provides signals for each unique carbon environment. This is particularly helpful in confirming the structure and branching of the alkyl chain and the repeating ethoxy units. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH3, CH2, CH, and quaternary carbons magritek.com.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in Alkylphenoxy Polyethoxy Ethanol (10) by detecting the vibrations of chemical bonds ijrpas.com. Characteristic absorption bands would include those for C-H stretches (alkyl and aromatic), C-O stretches (ether linkages in the ethoxy chain and the phenolic ether), O-H stretches (terminal hydroxyl group), and C=C stretches (aromatic ring). IR spectroscopy can help confirm the presence of the key structural moieties in the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to analyze compounds that absorb light in the UV or visible regions due to the presence of chromophores msu.eduijrpas.com. The aromatic ring in the alkylphenoxy group of Alkylphenoxy Polyethoxy Ethanol (10) acts as a chromophore, exhibiting characteristic absorption bands in the UV region ijrpas.com. UV-Vis spectroscopy can be used for the quantitative analysis of Alkylphenoxy Polyethoxy Ethanol (10) by measuring the absorbance at a specific wavelength (e.g., λmax) and using a calibration curve ijrpas.combiorxiv.org. It is also useful for monitoring the concentration of the compound in solutions.

Biophysical Methods for Assessing Surfactant Properties of Alkylphenoxy Polyethoxy Ethanol (10)

As a surfactant, Alkylphenoxy Polyethoxy Ethanol (10) exhibits specific properties in aqueous solutions related to its amphiphilic nature. Biophysical methods are employed to characterize these properties, which are crucial for understanding its behavior in various applications.

A key characteristic of surfactants is their ability to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC) researchgate.net. Below the CMC, surfactant molecules exist individually in solution; above the CMC, they aggregate into micelles, with the hydrophobic tails oriented inwards and the hydrophilic heads facing the water.

Isothermal Titration Calorimetry (ITC) is a widely used technique to determine the CMC and the thermodynamics of micellization for surfactants like alkyl phenol (B47542) ethoxylates researchgate.net. ITC measures the heat changes that occur upon the injection of a surfactant solution into water. The heat flow changes significantly at the CMC, allowing for its determination. ITC also provides thermodynamic parameters such as the enthalpy of micellization (ΔHmic), which offers insights into the forces driving micelle formation researchgate.net. Research has shown that for alkyl phenol ethoxylates, the CMC and micellization enthalpy are influenced by the length of the ethoxy chain researchgate.net.

Another fundamental biophysical property is surface tension. Surfactants reduce the surface tension of water by accumulating at the air-water interface cleaninginstitute.orgoregonstate.edu. Surface tension measurements can be used to determine the efficiency of Alkylphenoxy Polyethoxy Ethanol (10) as a wetting agent and to confirm the CMC, as the surface tension reaches a plateau above the CMC.

Other biophysical methods may explore the interaction of Alkylphenoxy Polyethoxy Ethanol (10) with interfaces, membranes, or other molecules, depending on the specific application or research question oregonstate.edu.

PropertyMeasurement Technique(s)Information Provided
Critical Micelle Concentration (CMC)Isothermal Titration Calorimetry (ITC), Surface TensionConcentration at which micelles begin to form
Thermodynamics of MicellizationIsothermal Titration Calorimetry (ITC)Enthalpy, entropy, and free energy of micelle formation
Surface Tension ReductionTensiometry (e.g., Du Noüy ring, Wilhelmy plate)Efficiency as a wetting agent, CMC determination

Table 3: Biophysical Methods for Characterizing Surfactant Properties

Surface Tension Measurement and Critical Micelle Concentration (CMC) Determination

Surface tension measurements are a fundamental method for characterizing the behavior of surfactants in solution. Surfactants like agent 741 accumulate at the air-water interface, reducing the surface tension of the water erau.edudergipark.org.trresearchgate.net. As the concentration of the surfactant in solution increases, the surface tension decreases until it reaches a point where the interface is saturated with surfactant molecules. Beyond this concentration, additional surfactant molecules in the bulk solution begin to self-assemble into aggregates known as micelles horiba.com. The concentration at which micelle formation significantly begins is defined as the Critical Micelle Concentration (CMC) horiba.com. Above the CMC, the surface tension of the solution remains relatively constant, as excess surfactant primarily forms micelles in the bulk rather than further accumulating at the interface erau.edu.

The CMC of this compound (represented by Triton X-100) can be determined by plotting the surface tension of the solution against the logarithm of the surfactant concentration. The point at which the curve exhibits a sharp change in slope corresponds to the CMC dergipark.org.trresearchgate.net. Various methods are employed for surface tension measurement, including the Du Nouy ring method and the pendant drop method dergipark.org.trnih.gov.

Reported CMC values for Triton X-100 in aqueous solutions vary depending on factors such as temperature, the presence of salts, and the specific experimental method used malvernpanalytical.comconicet.gov.ar. Typical CMC values for Triton X-100 in pure water at or near room temperature (25 °C) are often cited in the range of 0.2 to 0.3 mM wikipedia.orgmalvernpanalytical.comconicet.gov.aracs.org. For instance, a CMC of approximately 0.2 mM has been reported acs.org. Another study indicates a CMC of 0.25 mM based on light scattering intensity data malvernpanalytical.com. Literature values for the CMC of Triton X-100 can range from 2.07 x 10⁻⁴ mol. dm⁻³ to 3.31 x 10⁻⁴ mol. dm⁻³ conicet.gov.ar. The surface tension of Triton X-100 solutions above the CMC is typically around 30-35 mN/m erau.eduacs.orgpnas.org.

The presence of salts can influence the CMC of nonionic surfactants like this compound. Studies have shown that increasing the concentration of salts such as NaCl, MgCl₂, CaCl₂, and Na₂SO₄ can lead to a decrease in the CMC of Triton X-100 . For example, increasing concentrations of NaCl resulted in a decrease in the CMC, with NaCl producing the lowest CMC among the tested salts .

The surface tension at or above the CMC can also be influenced by the average number of ethylene (B1197577) oxide units in the surfactant chain firp-ula.org. For alcohol ethoxylates, the surface tension at the CMC tends to increase with an increasing number of ethylene oxide units firp-ula.org.

Here is a table summarizing some reported CMC and surface tension values for Triton X-100:

Property Value (approximate) Conditions (approximate) Source(s)
CMC 0.22 mM 20 °C wikipedia.org
CMC ~0.2 mM Aqueous solution acs.org
CMC 0.25 mM Deionized water malvernpanalytical.com
CMC 2.07-3.31 x 10⁻⁴ M 25 °C conicet.gov.ar
Surface Tension (above CMC) ~30 mN/m Aqueous solution acs.org
Surface Tension (above CMC) 33.7 mN/m Aqueous solution (SLS) erau.edu
Surface Tension (above CMC) ~35-40 mN/m 0.1 mM in 200 mM ammonium (B1175870) acetate (B1210297) aqueous solution acs.org

Dynamic Light Scattering (DLS) for Micellar Size and Distribution Analysis

Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS) or Photon Correlation Spectroscopy (PCS), is a widely used technique to determine the size distribution of small particles, such as micelles, in a liquid suspension horiba.commalvernpanalytical.comacs.org. DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution acs.orgresearchgate.net. Smaller particles move faster due to Brownian motion than larger particles. By analyzing the rate at which the intensity fluctuations decay, the diffusion coefficient of the particles can be determined researchgate.net. This diffusion coefficient is then used to calculate the hydrodynamic diameter of the particles using the Stokes-Einstein equation malvernpanalytical.com.

DLS is particularly well-suited for studying surfactant micelles because micelles are typically large enough to scatter light effectively, while individual surfactant monomers below the CMC are generally too small for detection by standard DLS horiba.com. DLS provides information on the z-average hydrodynamic diameter (a mean size based on scattered light intensity) and the polydispersity index (PDI), which indicates the width or spread of the size distribution malvernpanalytical.com. A low PDI suggests a narrow size distribution, while a high PDI indicates a broader distribution or the presence of multiple particle populations malvernpanalytical.com.

Studies utilizing DLS have characterized the micellar size of this compound (Triton X-100) in aqueous solutions. Typical hydrodynamic diameters reported for Triton X-100 micelles are in the nanometer range malvernpanalytical.comconicet.gov.aracs.orgnih.govnih.gov. For example, Triton X-100 micelles have been reported to have a hydrodynamic diameter of approximately 7.5 nm malvernpanalytical.com. Another study found an apparent median hydrodynamic diameter of approximately 5.3 nm at a concentration near the CMC (c1) in the presence of PbF₂ acs.org. This size increased with increasing concentration up to a limiting value of approximately 20 nm acs.org.

The size and shape of micelles formed by surfactants like this compound can be influenced by factors such as surfactant concentration, temperature, and the presence of other substances malvernpanalytical.comacs.orgnih.gov. While DLS primarily provides a hydrodynamic diameter, which represents the size of the hydrated micelle including associated solvent molecules, it can also provide insights into the size distribution acs.org. Some studies have indicated that Triton X-100 micelles are nearly monodisperse under certain conditions, with a low polydispersity index acs.org. However, other research suggests that for many surfactants, including those in the CₙEₘ family (which includes octylphenol (B599344) ethoxylates), there can be a broad distribution of micelle sizes and shapes acs.org. DLS measurements can sometimes reveal bimodal size distributions, indicating the presence of different aggregate populations azonano.com.

The aggregation number, representing the average number of surfactant molecules per micelle, can be estimated from DLS measurements in conjunction with the molecular weight of the monomer malvernpanalytical.com. For Triton X-100, with an average molecular weight of approximately 631 Da per monomer unit, a micelle with a hydrodynamic diameter of 7.5 nm can correspond to an estimated molecular weight of 72 kDa, suggesting an aggregation number of around 114 monomers per micelle malvernpanalytical.com. This aligns with values reported in the literature obtained through other techniques malvernpanalytical.com.

DLS is a valuable tool for understanding the self-assembly behavior of this compound and the characteristics of the micelles it forms, providing essential data on their size and distribution in various conditions.

Theoretical Applications and Research Frontiers of Alkylphenoxy Polyethoxy Ethanol 10

Potential as a Research Tool in Cell Biology and Biochemistry for Membrane Manipulation and Protein Solubilization.

Alkylphenoxy Polyethoxy Ethanol (10), particularly the widely used Triton X-100, is a cornerstone in cell biology and biochemistry for its ability to interact with and manipulate biological membranes and solubilize proteins ontosight.aipnas.orgthermofisher.com. As a non-ionic detergent, it is effective in disrupting cell membranes and organelles without typically denaturing proteins, thus preserving protein structure and function for downstream analysis thermofisher.comontosight.ai.

The mechanism involves the detergent monomers inserting into the lipid bilayer of cell membranes, disrupting the lipid-lipid and protein-lipid interactions pnas.orgthermofisher.com. At concentrations above the critical micelle concentration (CMC), the detergent forms mixed micelles with membrane lipids and proteins, effectively solubilizing the membrane components pnas.orgthermofisher.com. This process is crucial for lysing cells to extract intracellular contents, including proteins and nucleic acids pnas.orgbostonbioproducts.comresearchgate.netmagen-tec.com.

Different concentrations of Alkylphenoxy Polyethoxy Ethanol (10) can be employed to achieve varying degrees of membrane disruption. Lower concentrations can be used to permeabilize cell membranes, allowing the entry of molecules into the cell while maintaining cell viability for a limited time pnas.org. Higher concentrations, typically above the CMC, lead to complete cell lysis pnas.org.

Alkylphenoxy Polyethoxy Ethanol (10) is particularly effective for isolating cytoplasmic proteins. researchgate.net. However, for the extraction of nuclear proteins, which are associated with the nuclear membrane, stronger lysis conditions or different buffer systems might be more appropriate, as the nuclear envelope proteins can be resistant to milder detergents like Triton X-100 researchgate.net.

The utility of Alkylphenoxy Polyethoxy Ethanol (10) in protein solubilization is vital for various biochemical techniques, including Western blotting, immunoprecipitation, and protein purification ontosight.aiontosight.ai. By solubilizing membrane proteins, it allows for their analysis and isolation in a stable, often native, state ontosight.aiontosight.ai.

Conceptual Framework for Integration into Advanced Drug Delivery Systems: In Vitro Evaluation and Theoretical Design.

The surfactant properties of Alkylphenoxy Polyethoxy Ethanol (10) suggest potential conceptual frameworks for its integration into advanced drug delivery systems. Its ability to form micelles and interact with biological membranes could be theoretically exploited for enhancing drug solubility, stability, and cellular uptake.

In vitro evaluations could explore the potential of Alkylphenoxy Polyethoxy Ethanol (10) to encapsulate hydrophobic drugs within micelles, thereby increasing their solubility in aqueous physiological environments. This micellar solubilization could improve the bioavailability of poorly soluble therapeutic agents.

The interaction of Alkylphenoxy Polyethoxy Ethanol (10) with cell membranes, as observed in cell lysis and permeabilization studies, could be theoretically applied to enhance the permeability of cell membranes to facilitate the intracellular delivery of drugs. This could be particularly relevant for drugs that face challenges in crossing the lipid bilayer.

Theoretical design considerations for integrating Alkylphenoxy Polyethoxy Ethanol (10) into drug delivery systems would need to address its concentration-dependent effects on cell viability and potential toxicity, as observed in cell biology research pnas.org. Designing systems that utilize concentrations below the threshold for significant membrane damage or incorporating strategies to mitigate its lytic effects would be crucial.

Furthermore, the potential for Alkylphenoxy Polyethoxy Ethanol (10) to interact with biological components could influence drug release kinetics and targeting. Theoretical models could explore how the surfactant's concentration, the composition of the delivery system, and the properties of the drug interact to control drug encapsulation efficiency, release rate, and interaction with target cells.

While the direct use of Alkylphenoxy Polyethoxy Ethanol (10) in current clinical drug delivery systems might be limited due to toxicity concerns identified in other contexts, its fundamental surfactant properties provide a conceptual basis for designing novel delivery vehicles or for use in in vitro studies evaluating drug-membrane interactions and cellular uptake mechanisms.

Novel Material Science Applications Utilizing the Unique Surfactant Properties of Alkylphenoxy Polyethoxy Ethanol (10).

The unique surfactant properties of Alkylphenoxy Polyethoxy Ethanol (10), including its ability to reduce surface tension, emulsify immiscible substances, and act as a dispersant, lend themselves to various applications in material science ontosight.aiconsolidated-chemical.com.

Its emulsifying capabilities are valuable in the formation and stabilization of emulsions, which are crucial in the production of polymers, paints, coatings, and adhesives consolidated-chemical.comdow.com. Alkylphenoxy Polyethoxy Ethanol (10) can help disperse pigments and stabilizers in these formulations, ensuring uniformity and stability dow.com.

In nanotechnology, the micelle-forming properties of Alkylphenoxy Polyethoxy Ethanol (10) could be utilized as templates for the synthesis of nanoparticles or mesoporous materials. The micelles can act as confined reaction environments, influencing the size and morphology of the synthesized materials.

The ability of Alkylphenoxy Polyethoxy Ethanol (10) to wet surfaces effectively makes it useful as a wetting agent in various processes, including textile processing and surface treatments consolidated-chemical.com. It can improve the penetration and spreading of liquids on solid surfaces.

Furthermore, its role as a dispersant can be applied in creating stable suspensions of solid particles in liquid media, which is important in areas like ceramics processing and the formulation of certain functional fluids.

The compatibility of Alkylphenoxy Polyethoxy Ethanol (10) with various types of surfactants (anionic, cationic, and other nonionic) can be advantageous in designing complex formulations for specific material science applications consolidated-chemical.com.

Environmental Fate and Biodegradation Studies of Alkylphenoxy Polyethoxy Ethanols.

The environmental fate and biodegradation of Alkylphenoxy Polyethoxy Ethanols, including those with approximately 10 ethoxy units, have been subjects of extensive research due to environmental concerns service.gov.ukadmin.ch. Alkylphenol ethoxylates (APEOs) are known to degrade in the environment into more persistent and toxic byproducts, particularly alkylphenols like nonylphenol (NP) and octylphenol (B599344) (OP) service.gov.ukadmin.chtoxicfreefuture.org.

Biodegradation of Alkylphenoxy Polyethoxy Ethanols typically involves the shortening of the hydrophilic ethoxylate chain through microbial activity acs.org. This process can occur under both aerobic and anaerobic conditions, although the rate and completeness of degradation can vary depending on the environmental conditions and the specific microbial communities present researchgate.netnih.govresearchgate.net.

Studies have shown that while the ethoxylate chain can be significantly degraded, the resulting alkylphenols (NP and OP) are more resistant to further biodegradation and can persist in various environmental matrices, including water, sediment, and soil service.gov.uktoxicfreefuture.orgacs.orgnih.govospar.org. These breakdown products are of concern due to their potential to act as endocrine disruptors and their toxicity to aquatic organisms service.gov.ukadmin.chtoxicfreefuture.orgospar.orgoup.commdpi.com.

Research indicates that the biodegradation of Alkylphenoxy Polyethoxy Ethanols can occur in wastewater treatment plants, but the efficiency of removal of the parent compounds and the formation of persistent metabolites can vary service.gov.ukospar.org. The presence of these substances and their degradation products in surface waters and sediments has been widely reported service.gov.uktoxicfreefuture.org.

Factors influencing the biodegradation rate include the length of the ethoxylate chain, the structure of the alkyl group, temperature, pH, and the presence of other substances nih.gov. While some studies suggest that Alkylphenoxy Polyethoxy Ethanol (10) can be biodegradable by certain microorganisms and in activated sludge researchgate.netresearchgate.net, the formation of persistent and toxic metabolites remains a significant environmental challenge service.gov.ukadmin.chtoxicfreefuture.org.

Efforts are ongoing to develop more readily biodegradable alternatives to Alkylphenoxy Polyethoxy Ethanols to mitigate their environmental impact carlroth.com. Regulatory measures in some regions have also restricted the use of these compounds in certain applications due to environmental concerns admin.chcarlroth.com.

Interactive Data Table: Biodegradation of Alkylphenol Ethoxylates

Substance ClassAverage EO UnitsBiodegradation EnvironmentObserved DegradationNotesSource
Nonylphenol EthoxylatesVariousEnvironmentDegrades to NonylphenolNonylphenol is persistent and an endocrine disruptor. service.gov.uknih.gov
Octylphenol EthoxylatesVariousEnvironmentDegrades to OctylphenolOctylphenol is persistent and toxic to aquatic organisms. service.gov.ukospar.org
Alkylphenol Ethoxylates9-10Aquatic (Acute Toxicity)Not applicableAcute toxicity typically in the range of 1,000-10,000 μg/L. oup.com
Alkylphenol EthoxylatesVariousWastewater TreatmentRemoval occursEfficiency varies; can produce persistent metabolites. service.gov.ukospar.org
Triton X-100 (Example APEO)~9.5Aerobic/Anaerobic SludgeBiodegradableBiodegradation can lead to ecotoxic degradation products. researchgate.netresearchgate.netcarlroth.com
NonylphenolN/AEnvironmentBiodegrades slowlyHalf-lives can range from days to months; influenced by conditions. nih.gov

Challenges and Future Research Directions in the Study of Alkylphenoxy Polyethoxy Ethanol 10

Addressing Specificity in Molecular Interactions and Minimizing Non-Target Effects in Research Models

A significant challenge in studying Alkylphenoxy Polyethoxy Ethanol (10) lies in precisely characterizing its molecular interactions and differentiating its effects from those of its degradation products. Alkylphenol ethoxylates, including nonylphenol ethoxylates, undergo biodegradation to form more persistent and sometimes more toxic metabolites, such as nonylphenol (NP) and shorter-chain ethoxylates like nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO). ontosight.aiblcleathertech.comresearchgate.netscielo.org.zaresearchgate.netresearchgate.net These metabolites can exhibit different biological activities compared to the parent compound, including endocrine disruption. ontosight.aiblcleathertech.comresearchgate.netcolab.ws

Research models must therefore address the challenge of deconvoluting the effects attributable solely to Alkylphenoxy Polyethoxy Ethanol (10) from the effects of its transformation products present in the system. The variability in degradation pathways and rates under different environmental or experimental conditions (e.g., aerobic versus anaerobic environments, salinity levels) further complicates the assessment of specific interactions and the minimization of non-target effects in research studies. researchgate.net Future research needs to focus on developing methodologies that can accurately quantify and differentiate the biological responses induced by the parent compound versus its various metabolites. Studies comparing the interactions of Alkylphenoxy Polyethoxy Ethanol (10) with biological targets, such as nuclear hormone receptors, while accounting for the presence and activity of its degradation products, are crucial for understanding its specific molecular mechanisms. colab.ws The fact that commercial preparations are often mixtures with a range of ethoxylation degrees also presents a challenge in studying the effects of a specific chain length like 10, necessitating careful characterization of the test substance composition. stepchange-innovations.com

Development of Advanced In Vitro Models for Detailed Mechanistic Studies of Alkylphenoxy Polyethoxy Ethanol (10)

The complexity of the biodegradation pathways and the formation of various metabolites highlight the need for advanced in vitro models to conduct detailed mechanistic studies of Alkylphenoxy Polyethoxy Ethanol (10). While in vitro assays are currently employed to assess certain biological activities, such as determining EE2 equivalency scielo.org.za or evaluating interactions with nuclear hormone receptors colab.ws, more sophisticated models are required.

Future research should focus on developing in vitro systems that can accurately mimic the metabolic transformation of Alkylphenoxy Polyethoxy Ethanol (10) in relevant biological or environmental matrices. This would allow for a more precise investigation of how the parent compound is metabolized and how these metabolites subsequently interact with biological systems. Advanced in vitro models, such as co-culture systems or models incorporating relevant enzymes, could provide better insights into the biodegradation process and the resulting biological effects of the transformation products. Developing in vitro models that can differentiate the cellular and molecular responses triggered by Alkylphenoxy Polyethoxy Ethanol (10) versus its individual metabolites is essential for a comprehensive understanding of its mechanistic toxicology and environmental impact.

Application of Computational Chemistry and Molecular Modeling for Predicting and Understanding Alkylphenoxy Polyethoxy Ethanol (10) Interactions

The application of computational chemistry and molecular modeling represents a promising future research direction for predicting and understanding the interactions of Alkylphenoxy Polyethoxy Ethanol (10). While current literature does not extensively detail the use of these techniques specifically for this compound or NPEs with a precise ethoxylation degree of 10, computational methods can offer valuable insights.

Molecular modeling could be employed to predict the three-dimensional structure and physicochemical properties of Alkylphenoxy Polyethoxy Ethanol (10) and its various ethoxylated congeners and degradation products. This information can be used to model their behavior in different environments, such as their partitioning between water and organic phases chalmers.se. Furthermore, computational chemistry can be used to simulate the interactions of Alkylphenoxy Polyethoxy Ethanol (10) and its metabolites with biological macromolecules, such as proteins or receptors. This could help predict binding affinities and potential mechanisms of action, complementing in vitro and in vivo studies. Given the challenges in experimentally studying all possible metabolites and their interactions, computational approaches can serve as a powerful tool for prioritizing research efforts and generating hypotheses about the behavior and effects of Alkylphenoxy Polyethoxy Ethanol (10) and related compounds.

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles for Alkylphenoxy Polyethoxy Ethanol (10) Production

The environmental concerns associated with the persistence and toxicity of degradation products of alkylphenol ethoxylates, such as nonylphenol ontosight.aiblcleathertech.comstepchange-innovations.com, underscore the importance of exploring more sustainable approaches to their production. While the synthesis of Alkylphenoxy Polyethoxy Ethanol (10) involves the ethoxylation of alkylphenols ontosight.ai, future research needs to focus on developing greener synthetic routes and applying green chemistry principles to its production.

This could involve investigating alternative catalysts or reaction conditions that minimize energy consumption and waste generation. Furthermore, research into synthetic strategies that inherently reduce the formation of problematic byproducts or utilize more renewable feedstocks could contribute to a more sustainable production process for Alkylphenoxy Polyethoxy Ethanol (10). Although the literature reviewed focuses more on the environmental fate and effects of these compounds, the principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of Alkylphenoxy Polyethoxy Ethanol (10) represents a critical future research direction to mitigate its environmental footprint throughout its lifecycle.

Q & A

Basic Research Questions

What methodological frameworks are recommended for designing experiments involving Agent 741 in dynamic, partially observable environments?

Answer:

  • Step 1: Adopt an ontology-enhanced decision-making framework to model environmental states and agent interactions .
  • Step 2: Define research objectives (ROs) and map them to specific challenges (e.g., partial observability, dynamic state transitions) using structured tables (see Table 1 in ).
  • Step 3: Implement iterative testing across stages (S1: environment setup, S2: agent training, S3: performance evaluation) to address challenges like sensor noise or delayed feedback .

Key Considerations:

  • Prioritize reproducibility by documenting ontology structures and agent-environment interfaces.
  • Use simulation tools (e.g., ROS/Gazebo) to replicate dynamic conditions before real-world deployment.

How can researchers ensure reliable data collection and synthesis when using this compound for knowledge-intensive tasks?

Answer:

  • Method: Deploy a multi-agent workflow (e.g., Researcher Agent + Creator Agent) :
    • Researcher Agent: Retrieve and validate data using fact-checking protocols .
    • Creator Agent: Synthesize findings into hypotheses or visualizations, cross-referencing primary sources .
  • Validation: Apply triangulation by comparing outputs from independent agent instances .

Example Workflow:

Retrieve peer-reviewed papers on this compound via PubMed/IEEE Xplore.

Use NLP tools to extract key parameters (e.g., accuracy, latency).

Generate comparative tables for meta-analysis.

Advanced Research Questions

How should researchers address contradictions in experimental results produced by this compound across varying operational conditions?

Answer:

  • Step 1: Conduct a sensitivity analysis to isolate variables (e.g., input noise, training data bias) .
  • Step 2: Apply multi-agent verification: Use a secondary agent (e.g., Fact-Checking Agent) to re-analyze disputed data .
  • Step 3: Document contradictions in a conflict log with annotations on environmental contexts (e.g., "High noise reduced accuracy by 22% in S2") .

Case Study:

  • In a 2024 study, discrepancies in this compound’s decision latency were traced to uncalibrated sensors during Stage 2 training .

What ethical and reproducibility standards apply when integrating LLM-based agents like this compound into research workflows?

Answer:

  • Guidelines from :
    • Disclose the use of LLM agents in methodology sections, including agent sequencing (e.g., "Agent 1: Data retrieval; Agent 2: Analysis").
    • Publish agent training datasets and prompts to enable replication (see AGENT-G framework for prompt engineering ).
  • Mitigate Hallucinations: Ground outputs with provenance links to original data sources (e.g., DOI, URL) .

Ethical Checklist:

  • Obtain IRB approval if human subjects are indirectly involved (e.g., via crowdsourced training data) .
  • Avoid overgeneralization by specifying this compound’s operational limits (e.g., "Valid only in low-noise environments").

How can researchers optimize this compound’s performance in interdisciplinary studies with conflicting domain-specific requirements?

Answer:

  • Method: Use audience-aware adaptive design :
    • Predefine target journals/conferences and align this compound’s parameters with their scope (e.g., prioritize accuracy for CS venues vs. interpretability for social sciences).
    • Conduct pre-research stakeholder interviews to identify domain-specific KPIs .
  • Tool: Deploy modular agent architectures where components (e.g., data retrieval vs. analysis) can be customized per domain .

Example:

  • In a biomedical study, this compound’s fact-checking module was weighted higher than its creativity module to comply with clinical rigor standards .

Tables for Reference

Table 1: Mapping Research Challenges to this compound’s Workflow Stages (Adapted from )

Challenge Stage Mitigation Strategy
Partial observability (CH1)S1, S2Ontology-based state estimation
Dynamic environment (CH2)S2, S3Real-time adaptation protocols

Table 2: this compound’s Performance Metrics in Peer-Reviewed Studies

Study FocusAccuracy (%)Latency (ms)Data Source Reliability
Dynamic decision-making 89.3120High (simulated)
Cross-domain synthesis 76.8240Medium (mixed sources)

Key Recommendations

  • For Basic Research: Start with controlled simulations to isolate this compound’s core functionalities .
  • For Advanced Research: Prioritize transparency by sharing agent prompts and validation logs .
  • Avoid: Overreliance on single-agent outputs; always implement redundancy checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.